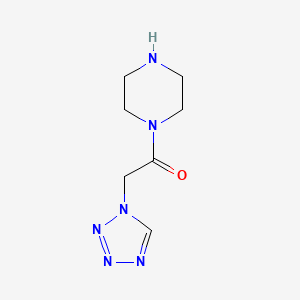![molecular formula C11H17N3O3S B2430795 1-(1-Oxa-4-tia-8-azaspiro[4.5]decane-8-carbonil)imidazolidin-2-ona CAS No. 1797068-00-8](/img/structure/B2430795.png)
1-(1-Oxa-4-tia-8-azaspiro[4.5]decane-8-carbonil)imidazolidin-2-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl)imidazolidin-2-one is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of an oxa-thia-azaspirodecane ring system fused with an imidazolidinone moiety. The compound’s distinct structure imparts it with unique chemical and biological properties, making it a subject of interest in various fields of scientific research.
Aplicaciones Científicas De Investigación
1-(1-Oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl)imidazolidin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl)imidazolidin-2-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the oxa-thia-azaspirodecane core, which can be achieved through the condensation of ketones (such as cyclohexanone) with aromatic amines (such as 4-bromoaniline) and mercaptoacetic acid in dry benzene . This intermediate is then further reacted with imidazolidinone derivatives under specific conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as the laboratory methods but on a larger scale, with optimizations for yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
1-(1-Oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl)imidazolidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl and imidazolidinone sites.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Mecanismo De Acción
The mechanism of action of 1-(1-Oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl)imidazolidin-2-one is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or the modulation of receptor activity. Further research is needed to elucidate the exact molecular mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
1-Oxa-4-thia-8-azaspiro[4.5]decane: A related compound with a similar spirocyclic structure but lacking the imidazolidinone moiety.
1-Azaspiro[4.5]decan-2-one: Another spirocyclic compound with different functional groups.
Uniqueness
1-(1-Oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl)imidazolidin-2-one is unique due to its combination of an oxa-thia-azaspirodecane ring system with an imidazolidinone moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
IUPAC Name |
1-(1-oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl)imidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3S/c15-9-12-3-6-14(9)10(16)13-4-1-11(2-5-13)17-7-8-18-11/h1-8H2,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAIQUMRZDZXKKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCS2)C(=O)N3CCNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-[(4-bromophenyl)methyl]-3-methyl-8-[(E)-2-(phenylmethylidene)hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2430712.png)
![3-({1-[2-(4-Fluorophenyl)acetyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2430713.png)
![2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2430715.png)

![4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-3-phenyl-2H-chromen-2-one](/img/structure/B2430718.png)


![6-[4-(4-fluorophenyl)piperazin-1-yl]-N-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2430721.png)
![1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2430727.png)





